An In-depth Technical Guide to Diethyl 2-ethoxymalonate: Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to Diethyl 2-ethoxymalonate: Properties, Structure, and Synthetic Applications
Introduction
Diethyl 2-ethoxymalonate, also known by synonyms such as Diethyl (ethoxymethylene)malonate (DEEMM) and Ethoxymethylenemalonic acid diethyl ester, is a highly functionalized organic compound with significant utility in synthetic chemistry.[1] Its structure, which incorporates a malonate core with two ethyl ester groups and an enol ether, provides multiple reactive sites, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of Diethyl 2-ethoxymalonate, with a focus on its role in pharmaceutical and fine chemical manufacturing.[1][2]
Chemical Structure and Identification
The molecular structure of Diethyl 2-ethoxymalonate is fundamental to its reactivity. The presence of the electron-rich enol ether double bond, coupled with the two electron-withdrawing carbonyl groups of the diethyl malonate moiety, creates a unique electronic environment that dictates its chemical behavior.
Caption: Chemical structure of Diethyl 2-ethoxymalonate.
The IUPAC name for this compound is diethyl 2-(ethoxymethylidene)propanedioate.[1] It is registered under the CAS number 87-13-8.[1]
Physicochemical Properties
Diethyl 2-ethoxymalonate is a colorless to light yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O₅ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 279-281 °C | |
| Density | 1.07 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.462 | |
| Flash Point | 144 °C (closed cup) | |
| Solubility | Insoluble in water | [2] |
Spectroscopic Analysis
Spectroscopic techniques are essential for the unambiguous identification and characterization of Diethyl 2-ethoxymalonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. The ethoxy groups give rise to characteristic triplets for the methyl protons (CH₃) and quartets for the methylene protons (CH₂). The vinylic proton of the ethoxymethylene group appears as a singlet further downfield.[3]
-
¹³C NMR: The carbon-13 NMR spectrum shows signals for the carbonyl carbons of the ester groups, the carbons of the enol ether double bond, and the carbons of the ethyl groups.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum of Diethyl 2-ethoxymalonate is characterized by strong absorption bands corresponding to its key functional groups. A strong C=O stretching vibration is observed for the ester carbonyl groups, typically in the range of 1730-1760 cm⁻¹.[6] Additionally, C-O stretching bands for the ester and ether linkages are prominent.[6][7]
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry of Diethyl 2-ethoxymalonate reveals a fragmentation pattern that can be used for its identification. While the molecular ion peak may be observed, common fragmentation pathways include the loss of an ethoxy group (·OCH₂CH₃, 45 Da) or an ethoxycarbonyl group (·COOCH₂CH₃, 73 Da).[6][8] Another significant fragmentation is the loss of the entire diethyl malonate moiety (159 Da).[8][9]
Synthesis of Diethyl 2-ethoxymalonate: A Step-by-Step Protocol
The most common laboratory and industrial synthesis of Diethyl 2-ethoxymalonate involves the condensation of diethyl malonate with triethyl orthoformate.[10] The following protocol is a representative example of this synthesis.
Reaction Workflow
Caption: General workflow for the synthesis of Diethyl 2-ethoxymalonate.
Detailed Experimental Protocol
-
Reagent Preparation: In a suitable reaction vessel equipped with a reflux condenser and a distillation head, combine diethyl malonate and triethyl orthoformate. Acetic anhydride is often used as a solvent and water scavenger, and a catalytic amount of anhydrous zinc chloride is added.
-
Causality: Acetic anhydride reacts with any water present and with the ethanol produced during the reaction, driving the equilibrium towards the product. Zinc chloride acts as a Lewis acid catalyst to activate the orthoformate.
-
-
Reaction: The mixture is heated. The progress of the reaction can be monitored by the distillation of ethanol and ethyl acetate.
-
Causality: Heating provides the necessary activation energy for the condensation reaction. The removal of the volatile byproducts (ethanol and ethyl acetate) is crucial for driving the reaction to completion according to Le Chatelier's principle.
-
-
Work-up and Purification: After the reaction is complete, the crude product is purified by fractional distillation under reduced pressure.
-
Causality: Reduced pressure distillation is employed to lower the boiling point of the high-boiling product, preventing thermal decomposition. Fractional distillation separates the desired product from unreacted starting materials and high-boiling byproducts.
-
Key Reactions and Applications
The primary application of Diethyl 2-ethoxymalonate is as a versatile building block in organic synthesis, particularly for the construction of heterocyclic systems.
The Gould-Jacobs Reaction
A cornerstone application of Diethyl 2-ethoxymalonate is in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[10][11][12] This reaction is of significant importance in the pharmaceutical industry for the preparation of various quinoline-based drugs, including antimalarials and antibiotics.[13]
The reaction proceeds in a series of steps:
-
Condensation: An aniline or a substituted aniline reacts with Diethyl 2-ethoxymalonate, with the elimination of ethanol, to form an anilidomethylenemalonate intermediate.[10][12]
-
Cyclization: The intermediate undergoes a thermally induced intramolecular cyclization (a 6-electron electrocyclization) to form a 4-hydroxy-3-carboalkoxyquinoline.[10][12]
-
Saponification and Decarboxylation: The resulting ester is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[10][12]
Caption: Simplified schematic of the Gould-Jacobs reaction pathway.
Safety, Handling, and Storage
Diethyl 2-ethoxymalonate is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][11][14] Avoid contact with skin and eyes, and avoid inhalation of vapors.[11][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[12]
Conclusion
Diethyl 2-ethoxymalonate is a pivotal reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules, most notably quinoline derivatives through the Gould-Jacobs reaction. A thorough understanding of its chemical properties, spectroscopic characteristics, and reaction mechanisms is essential for its effective and safe utilization in research and industrial applications.
References
-
Gould–Jacobs reaction. In: Wikipedia. ; 2023. Accessed December 12, 2023. [Link]
-
Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871. In: PubChem. National Center for Biotechnology Information. Accessed December 12, 2023. [Link]
-
Gould-Jacobs Reaction. Merck Index. Published online 2001. Accessed December 12, 2023. [Link]
-
Gould–Jacobs reaction. Wikiwand. Accessed December 12, 2023. [Link]
- Kwon TW, Chung SK, Smith MB. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules. 1999;4(3):62-68. doi:10.3390/40300062
-
DIETHYL ETHOXYMETHYLENE MALONATE. LookChem. Accessed December 12, 2023. [Link]
-
Diethyl ethylmalonate | C9H16O4 | CID 8610. In: PubChem. National Center for Biotechnology Information. Accessed December 12, 2023. [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. Accessed December 12, 2023. [Link]
- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. 2013;18(3):3284-3301. doi:10.3390/molecules18033284
-
DIETHYL-2-(2-ETHOXYCARBONYLAMINOBENZOYL)-MALONATE;KETO-FORM - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed December 12, 2023. [Link]
-
Diethyl malonate | MSDS. DC Chemicals. Accessed December 12, 2023. [Link]
- Tae Woo Kwon, Sung Kee Chung, Michael B. Smith. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules. 1999;4(3):62-68. doi:10.3390/40300062
-
Diethyl diethylmalonate. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Accessed December 12, 2023. [Link]
-
Kwon TW, Chung SK, Smith MB. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. ResearchGate. Published online October 2015. Accessed December 12, 2023. [Link]
Sources
- 1. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Diethyl ethoxymethylenemalonate (87-13-8) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. Diethyl malonate(105-53-3) IR Spectrum [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 13. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ablelab.eu [ablelab.eu]
